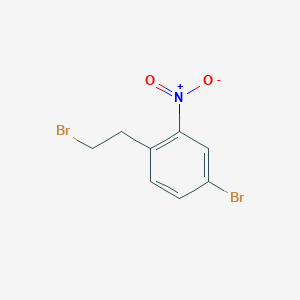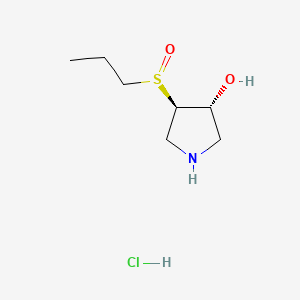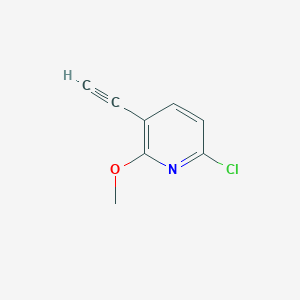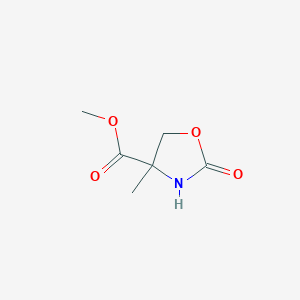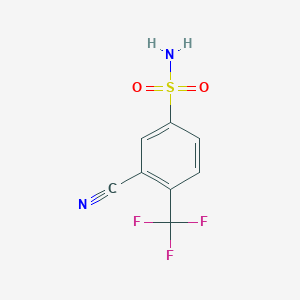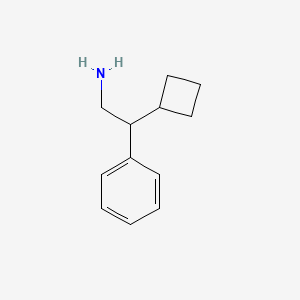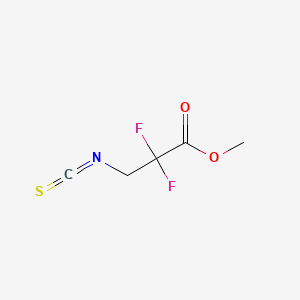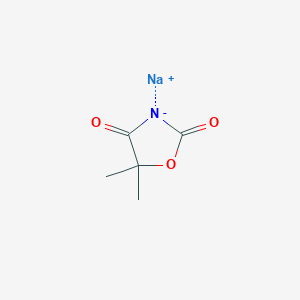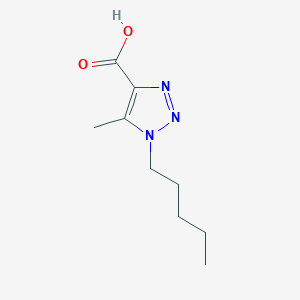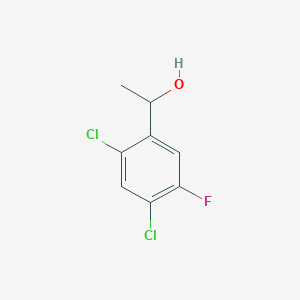
1-(2,4-Dichloro-5-fluorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H7Cl2FO. It is a derivative of phenylethanol, characterized by the presence of two chlorine atoms and one fluorine atom on the aromatic ring. This compound is of significant interest in various fields, including medicinal chemistry and industrial applications, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol can be synthesized through the reduction of 2,4-dichloro-5-fluoroacetophenone using sodium borohydride (NaBH4) as a reducing agent. The reaction typically occurs in an alcoholic solvent such as methanol or ethanol at room temperature. The reduction process converts the ketone group to a hydroxyl group, yielding the desired ethan-1-ol compound .
Industrial Production Methods: Industrial production of 1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure high purity of the final product. The choice of solvents and reaction conditions may be optimized for cost-effectiveness and efficiency in an industrial setting .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2,4-dichloro-5-fluoroacetophenone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the compound can lead to the formation of 1-(2,4-dichloro-5-fluorophenyl)ethane.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 2,4-Dichloro-5-fluoroacetophenone.
Reduction: 1-(2,4-Dichloro-5-fluorophenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is a key intermediate in the synthesis of certain drugs, including potential antitumor agents and antidepressants.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the inhibition or activation of these targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
2,4-Dichloro-5-fluoroacetophenone: This compound is structurally similar but lacks the hydroxyl group present in 1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol.
1-(2,4-Dichloro-5-fluorophenyl)ethane: This compound is a fully reduced form of 1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol.
Uniqueness: 1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, combined with a hydroxyl group on the ethan-1-ol moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Propriétés
Formule moléculaire |
C8H7Cl2FO |
|---|---|
Poids moléculaire |
209.04 g/mol |
Nom IUPAC |
1-(2,4-dichloro-5-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H7Cl2FO/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-4,12H,1H3 |
Clé InChI |
MNZGIFONSZRANH-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1Cl)Cl)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)but-3-en-2-one](/img/structure/B13524222.png)

